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Cat. No.: B608507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN-214117, a potent and

selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document

details its mechanism of action, biochemical and cellular activities, and its potential therapeutic

applications, particularly in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic

pontine glioma (DIPG). All quantitative data, experimental protocols, and signaling pathways

are presented to facilitate further research and development.

Introduction to ALK2 and Pathophysiology
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic

protein (BMP) receptor that plays a crucial role in various biological processes, including bone

formation, embryonic development, and iron homeostasis.[1][2] Gain-of-function mutations in

the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare

and debilitating genetic disorder characterized by progressive heterotopic ossification (HO),

where muscle and connective tissues are gradually replaced by bone.[3][4] The most common

mutation, R206H, renders the ALK2 receptor constitutively active and responsive to activin A,

which normally does not activate the wild-type receptor.[5] These mutations lead to aberrant

downstream signaling through the SMAD pathway, driving ectopic bone formation.[1][6]

Additionally, somatic ACVR1 mutations have been identified in a significant percentage of

diffuse intrinsic pontine gliomas (DIPG), a highly aggressive and fatal pediatric brain tumor,

making ALK2 a compelling therapeutic target.[2][4][7]
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LDN-214117: Mechanism of Action and Biochemical
Profile
LDN-214117 is a 2-aminopyridine derivative that acts as an ATP-competitive inhibitor of the

ALK2 kinase domain.[7][8] By binding to the ATP pocket, it prevents the autophosphorylation of

the receptor, thereby blocking the downstream phosphorylation of SMAD1/5/9 and inhibiting

the aberrant signaling cascade.[1] LDN-214117 has demonstrated high potency and selectivity

for ALK2.[7][9]

The inhibitory activity of LDN-214117 has been characterized through various biochemical

assays. The following tables summarize the key quantitative data regarding its potency and

selectivity against ALK2 and other related kinases.

Table 1: Inhibitory Potency (IC50) of LDN-214117 against Type I BMP Receptors[9]

Kinase IC50 (nM)

ALK2 24

ALK1 27

ALK3 1,171

Table 2: Inhibitory Potency (IC50) of LDN-214117 against TGF-β Type I Receptors and BMP-

Induced Transcription[9]

Target/Pathway IC50 (nM)

ALK5 3,000

BMP6-induced Transcription 100

BMP2-induced Transcription 1,022

BMP4-induced Transcription 960

TGF-β1-induced Transcription 16,000
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LDN-214117 exhibits excellent kinome-wide selectivity, inhibiting only a small percentage of

other kinases at concentrations significantly higher than its ALK2 IC50.[7][8] This high degree

of selectivity is crucial for minimizing off-target effects and potential toxicity.[10]

Signaling Pathway
The canonical BMP/ALK2 signaling pathway is initiated by the binding of a BMP ligand, leading

to the formation of a heterotetrameric complex of type I and type II receptors. The type II

receptor then phosphorylates and activates the type I receptor (ALK2), which in turn

phosphorylates the receptor-regulated SMADs (R-SMADs) 1, 5, and 9. These phosphorylated

R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and

translocate to the nucleus to regulate the transcription of target genes. In FOP, the mutant

ALK2 is hyperactive, leading to excessive SMAD signaling. LDN-214117 acts by inhibiting the

kinase activity of ALK2, thus preventing the phosphorylation of R-SMADs.
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Caption: The ALK2 signaling pathway and the inhibitory action of LDN-214117.
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Experimental Protocols
This section outlines the methodologies for key experiments used to characterize LDN-214117.

This assay quantifies the ability of LDN-214117 to inhibit the enzymatic activity of purified

ALK2.

Principle: The assay measures the transfer of phosphate from ATP to a substrate by the

kinase. Inhibition is determined by the reduction in substrate phosphorylation in the presence

of the inhibitor. The ADP-Glo™ Kinase Assay is a common method.[11][12]

Materials:

Recombinant human ALK2 kinase domain[12]

Kinase substrate (e.g., Casein)[13][14]

ATP[13][14]

LDN-214117 (serially diluted)

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

[11]

ADP-Glo™ Reagent and Kinase Detection Reagent[11]

384-well plates[11]

Procedure:

Add 1 µL of serially diluted LDN-214117 or DMSO (vehicle control) to the wells of a 384-

well plate.[11]

Add 2 µL of ALK2 enzyme solution to each well.[11]

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[11]

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[11]
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Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of

ADP-Glo™ Reagent and incubating for 40 minutes.[11]

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure

luminescence.[11]

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Preparation Kinase Reaction Detection
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of LDN-214117 Add ALK2 Enzyme Add Substrate/ATP Mix
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Caption: Workflow for a typical in vitro ALK2 kinase inhibition assay.

This assay measures the inhibition of BMP-induced SMAD phosphorylation in a cellular

context.

Principle: Western blotting or high-content imaging is used to detect the levels of

phosphorylated SMAD1/5/9 in cells treated with a BMP ligand in the presence or absence of

LDN-214117.

Materials:

Cell line (e.g., C2C12 myoblasts, HEK-293T)[9]

Cell culture medium and serum

BMP ligand (e.g., BMP6)[9]

LDN-214117

Lysis buffer
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Primary antibodies (anti-phospho-SMAD1/5/9, anti-total SMAD)

Secondary antibodies (HRP- or fluorescently-conjugated)

Western blot or immunofluorescence imaging equipment

Procedure (Western Blot):

Seed cells in multi-well plates and allow them to adhere.

Serum-starve the cells overnight to reduce basal signaling.[15]

Pre-treat cells with various concentrations of LDN-214117 for 1-2 hours.

Stimulate the cells with a BMP ligand (e.g., BMP6) for 30-60 minutes.

Lyse the cells and collect the protein lysates.

Separate proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with primary antibodies against phospho-SMAD1/5/9 and total

SMAD (as a loading control).

Incubate with a secondary antibody and visualize the protein bands.

Quantify band intensity to determine the extent of inhibition.

Animal models are critical for evaluating the therapeutic potential of ALK2 inhibitors.

Principle: Genetically engineered mouse models that express a mutant Acvr1 allele (e.g.,

Acvr1R206H) are used to assess the ability of LDN-214117 to prevent injury-induced or

spontaneous heterotopic ossification.[5][16][17]

Mouse Model: Conditional knock-in mice (e.g., Acvr1R206H-FlEx) are commonly used,

where the mutant allele expression can be induced to bypass embryonic lethality.[5][18]

Procedure:

Induce expression of the mutant Acvr1R206H allele.
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Induce heterotopic ossification through a controlled injury, such as a cardiotoxin injection

into the gastrocnemius muscle.[18]

Administer LDN-214117 orally to the treatment group, while the control group receives a

vehicle.[2]

Continue treatment for a specified period (e.g., several weeks).

Monitor the formation of heterotopic bone using methods like micro-computed tomography

(µCT).

At the end of the study, harvest tissues for histological analysis to confirm the presence

and extent of ossification.

Therapeutic Potential and Future Directions
LDN-214117 has shown significant promise in preclinical models of FOP and DIPG.[1][2] Its

oral bioavailability and ability to penetrate the brain make it a particularly attractive candidate

for treating DIPG.[2] Studies in orthotopic xenograft mouse models of DIPG have demonstrated

that LDN-214117 can extend survival.[2][19]

The development of highly selective ALK2 inhibitors like LDN-214117 represents a major

advancement in the pursuit of targeted therapies for these devastating diseases.[7][20]

Ongoing and future research will focus on optimizing the pharmacokinetic and

pharmacodynamic properties of this class of inhibitors, evaluating long-term safety profiles, and

ultimately, translating these promising preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608507#ldn-214117-as-a-selective-alk2-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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